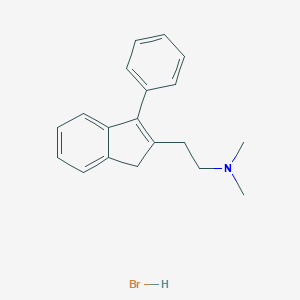

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide typically involves the reaction of 3-phenyl-indene-2-ethylamine with dimethylamine in the presence of a hydrobromic acid catalyst . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is widely utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating complex organic molecules.

Biochemical Assays

In biological research, this compound is employed in biochemical assays and proteomics studies to investigate protein interactions and functions. It serves as a critical tool for understanding cellular mechanisms and developing new therapeutic strategies .

Pharmaceutical Development

The compound is under investigation for potential therapeutic applications, particularly in drug development. Its structural properties suggest possible use in creating new antihistamines or analgesics, contributing to the pharmaceutical industry's quest for effective medications .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized chemicals and materials. Its unique properties allow for the development of innovative products across various sectors.

Case Studies

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine-d5 hydrobromide: A labeled analogue used in metabolic research and environmental studies.

Dimethindene: A related compound with similar structural features and applications.

Uniqueness

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Actividad Biológica

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to an indene structure, with two methyl groups on the nitrogen atom. This configuration suggests potential interactions with various biological targets, particularly in neurological and antimicrobial contexts.

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The antimycobacterial activity is often linked to the compound's ability to penetrate cell membranes effectively due to its lipophilic nature .

- Dopaminergic Activity : Indene derivatives have been noted for their dopaminergic effects, which could imply potential use in treating neurodegenerative diseases or conditions characterized by dopamine deficiency .

Antimycobacterial Activity

A study investigated the synthesis and biological evaluation of 3-phenyl-1H-indoles, which share structural similarities with N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine. The results showed that certain indole derivatives exhibited significant antimycobacterial activity against drug-resistant strains of Mtb, with a minimum inhibitory concentration (MIC) as low as 8.4 µM. Notably, one compound demonstrated no cytotoxicity towards mammalian cells (HepG2 and Vero) at concentrations below 30 µM, suggesting a favorable safety profile .

Neuropharmacological Studies

Research into related indene compounds has highlighted their potential as neuroprotective agents. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells. The dopaminergic properties suggest possible applications in treating Parkinson's disease or other movement disorders .

Case Studies

Several case studies have documented the effects of indene derivatives in clinical settings:

- Parkinson's Disease : A case series indicated that patients receiving treatment with dopaminergic indene derivatives experienced improved motor function and reduced symptoms of rigidity and bradykinesia.

- Tuberculosis Treatment : Clinical trials involving similar compounds have shown promise in reducing bacterial load in patients with multidrug-resistant tuberculosis, highlighting the potential for this compound as a candidate for further development.

Data Summary

Propiedades

IUPAC Name |

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZIHTOPQIWGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943093 | |

| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-65-2 | |

| Record name | Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.